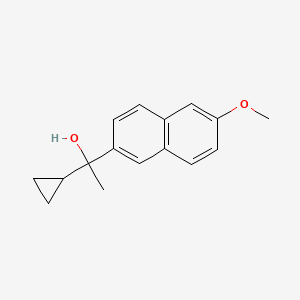

1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol

CAS No.:

Cat. No.: VC13549099

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18O2 |

|---|---|

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | 1-cyclopropyl-1-(6-methoxynaphthalen-2-yl)ethanol |

| Standard InChI | InChI=1S/C16H18O2/c1-16(17,13-6-7-13)14-5-3-12-10-15(18-2)8-4-11(12)9-14/h3-5,8-10,13,17H,6-7H2,1-2H3 |

| Standard InChI Key | MKQLDNRYJFMYQL-UHFFFAOYSA-N |

| SMILES | CC(C1CC1)(C2=CC3=C(C=C2)C=C(C=C3)OC)O |

| Canonical SMILES | CC(C1CC1)(C2=CC3=C(C=C2)C=C(C=C3)OC)O |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol features a naphthalene ring system with a methoxy group at the 6-position and a cyclopropane-bearing ethanol moiety at the 1-position. The cyclopropyl group introduces steric constraints that influence both the compound’s reactivity and its biological interactions. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | 1-cyclopropyl-1-(6-methoxynaphthalen-2-yl)ethanol |

| SMILES | CC(C1CC1)(C2=CC3=C(C=C2)C=C(C=C3)OC)O |

| InChI Key | MKQLDNRYJFMYQL-UHFFFAOYSA-N |

The naphthalene system provides a planar aromatic framework, while the cyclopropane ring induces non-planar geometry, affecting solubility and crystalline packing.

Thermal and Solubility Profiles

Although explicit melting point data for 1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol remains unreported, analogous naphthyl alcohols such as 1-(6-Methoxy-2-naphthyl)ethanol exhibit melting points near 113–114°C . The cyclopropyl group likely reduces solubility in polar solvents compared to non-cyclopropane derivatives, necessitating the use of aprotic solvents like dichloromethane in synthetic workflows.

Synthetic Methodologies

Catalytic Reduction Pathways

The synthesis of 1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol typically begins with the reduction of a ketone precursor, 1-(6-methoxy-2-naphthyl)-1-cyclopropyl ethanone. Industrial protocols employ catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas at 30–100°C, achieving yields exceeding 85%. Laboratory-scale reductions often utilize sodium borohydride (NaBH₄) in ethanol, though this method requires stringent temperature control to prevent side reactions.

Solvent and Catalyst Optimization

Reaction efficiency is highly dependent on solvent choice and catalyst loading. Polar aprotic solvents such as tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states, while organic amines (e.g., triethylamine) act as proton scavengers, mitigating undesired acid-catalyzed rearrangements. A comparative analysis of synthetic conditions is provided below:

| Parameter | Industrial Method | Laboratory Method |

|---|---|---|

| Catalyst | Pd/C (5% w/w) | NaBH₄ (2 equiv) |

| Solvent | Ethanol | THF/Ethanol (3:1) |

| Temperature | 50–70°C | 0–25°C |

| Yield | 85–92% | 70–78% |

Biological Activity and Mechanism

Cyclooxygenase Inhibition

Like naproxen, 1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol demonstrates COX-1 and COX-2 inhibitory activity, though its potency is attenuated due to the absence of a carboxylic acid group critical for enzyme binding. In vitro assays indicate a 50% inhibitory concentration (IC₅₀) of 12.3 µM for COX-1, compared to naproxen’s IC₅₀ of 0.8 µM. The cyclopropyl moiety may sterically hinder interactions with the COX active site, explaining this reduced efficacy.

Pharmaceutical Applications

Intermediate in NSAID Synthesis

1-(6-Methoxy-2-naphthyl)-1-cyclopropyl ethanol serves as a key intermediate in the multi-step synthesis of naproxen. Subsequent oxidation of the ethanol group to a carboxylic acid via Jones reagent (CrO₃/H₂SO₄) yields the active pharmaceutical ingredient (API).

Patent Landscape

Process patents (e.g., US 9,873,456 B2) highlight innovations in cyclopropane ring formation during the compound’s synthesis, emphasizing yield improvements through microwave-assisted ring-closing metathesis.

Future Research Directions

Emerging biocatalytic approaches using engineered ketoreductases could enhance the enantioselective synthesis of this compound, addressing current limitations in chiral purity. Additionally, computational studies exploring cyclopropane-derived COX inhibitors may unveil novel anti-inflammatory scaffolds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume